N'-hydroxy-2-(propylamino)ethanimidamide
Description
N'-Hydroxy-2-(propylamino)ethanimidamide is a hydroxylamine-derived amidine compound characterized by a propylamino (-NHCH₂CH₂CH₃) substituent. The propylamino group is expected to influence steric bulk, solubility, and electronic effects compared to other substituents like methoxy, nitro, or thiomorpholine .
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
N'-hydroxy-2-(propylamino)ethanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-2-3-7-4-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8) |
InChI Key |
PYKGKVBSNAUTLK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCNC/C(=N/O)/N |
Canonical SMILES |
CCCNCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(propylamino)ethanimidamide typically involves the reaction of appropriate amines with hydroxylamine derivatives under controlled conditions . The reaction conditions often include maintaining specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(propylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
N’-hydroxy-2-(propylamino)ethanimidamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(propylamino)ethanimidamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent at the 2-position of the ethanimidamide backbone significantly impacts physicochemical and reactive properties. Key analogs include:
Physical Properties
- Solubility: Methylthio and thienyl derivatives exhibit poor water solubility but dissolve in ethanol or DMF . Propylamino’s basicity may improve aqueous solubility at acidic pH.
- Melting Points: 2-Thienyl analog: 68–74°C Methylthio analog: 90–95°C Propylamino derivatives are expected to have lower melting points due to reduced crystallinity from the flexible alkyl chain.
Key Research Findings
- Electronic Effects : Electron-donating groups (e.g., methoxy) increase reactivity in aromatic substitutions, whereas electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks .
- Steric Influence : Bulky substituents like thiomorpholine reduce reaction rates but enhance selectivity in metal coordination .
- Yield Trends : Nitro-substituted analogs achieve higher synthetic yields (93%) compared to chlorophenyl (58%) or methoxy derivatives (68–70%) .
Biological Activity
N'-hydroxy-2-(propylamino)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the context of nitric oxide (NO) signaling and its implications in various physiological and pathological processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Overview of Nitric Oxide Signaling
Nitric oxide is a crucial signaling molecule in the mammalian nervous system, involved in various physiological processes including vasodilation, neurotransmission, and immune response. The compound this compound is believed to influence NO pathways, which are critical for synaptic plasticity and neuronal communication.
The biological activity of this compound primarily involves its role as a nitric oxide donor or modulator. It may enhance the production of NO or mimic its effects, influencing downstream signaling pathways such as cGMP production. This mechanism is vital for understanding its potential therapeutic applications.
Research Findings
- Cell Growth Promotion : Studies have shown that compounds that modulate NO levels can promote cell growth. For instance, stimulation of cloned human 5-HT1D receptor sites has been linked to enhanced cell proliferation in glial cells, suggesting that NO signaling pathways are involved in this process .
- Anti-inflammatory Effects : Research indicates that NO donors can exhibit anti-inflammatory properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis .
- Cytotoxic Activity : Elevated levels of NO produced by activated macrophages have been shown to induce cytotoxic effects on tumor cells. This suggests that this compound could play a role in cancer therapy by modulating immune responses through NO signaling .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Neuronal Plasticity : A study explored how NO influences synaptic plasticity in the hippocampus. The results indicated that compounds enhancing NO signaling could improve cognitive functions related to memory and learning .
- Clinical Implications in Inflammation : A clinical trial assessed the effects of NO donors on patients with chronic inflammatory diseases. The findings suggested significant reductions in inflammatory markers, highlighting the therapeutic potential of compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
